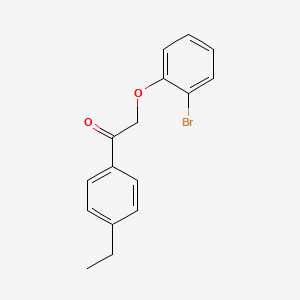![molecular formula C7H14O4 B14312019 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol CAS No. 113897-27-1](/img/structure/B14312019.png)
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. This specific compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol, can be synthesized from carbonyl compounds and diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, a common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolanes often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
化学反応の分析
Types of Reactions
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: The compound is utilized in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol exerts its effects involves the formation of stable cyclic structures. These cyclic structures protect reactive functional groups during chemical reactions, thereby enhancing the selectivity and yield of the desired products . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
2-Methyl-1,3-dioxolane: Differing by the presence of a methyl group.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: An ester derivative.
Uniqueness
2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .
特性
CAS番号 |
113897-27-1 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H14O4/c8-4-6(5-9)3-7-10-1-2-11-7/h6-9H,1-5H2 |
InChIキー |
VKSDGCQNRDJHHB-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
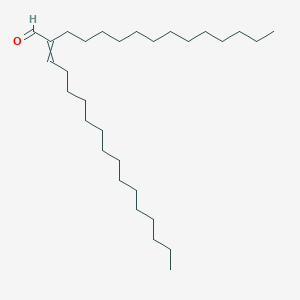
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
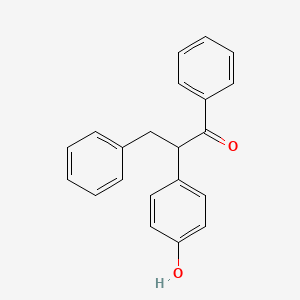
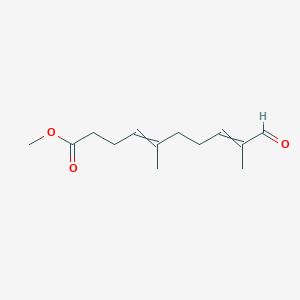
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)
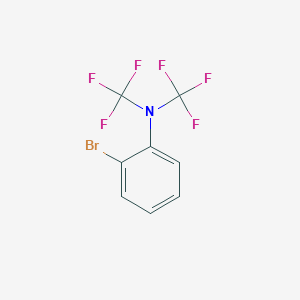
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

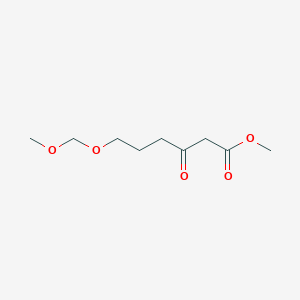
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
